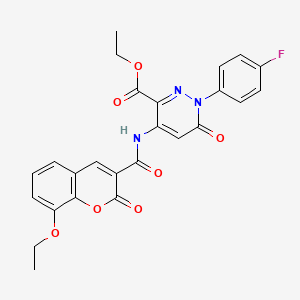
ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C25H20FN3O7 and its molecular weight is 493.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.12852815 g/mol and the complexity rating of the compound is 1000. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 4-(8-ethoxy-2-oxo-2H-chromene-3-amido)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research.
Molecular Structure and Properties
The compound has the molecular formula C25H20FN3O7 and a molecular weight of approximately 493.4 g/mol. Its structure features multiple functional groups, including an amide, a carboxylate, and a dihydropyridazine moiety, which are pivotal for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Condensation Reactions : Involving ethyl 2-oxo-2H-chromene-3-carboxylate and various amines or hydrazines.
- Refluxing in Ethanol : This facilitates the formation of key intermediates necessary for constructing the final product.
Optimizing reaction conditions—such as temperature and solvent choice—is crucial for achieving high yields and purity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromene derivatives. For example, related compounds have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound's structural components suggest potential anti-inflammatory properties. Related chromene derivatives have been evaluated for their ability to inhibit inflammatory pathways, showing promise as anti-inflammatory agents in preclinical models .
Antimicrobial Properties
Chromene derivatives are known for their antimicrobial activities. Initial screenings indicate that similar compounds may possess significant activity against bacterial strains and fungi, suggesting therapeutic applications in treating infections .
Case Studies
- Anticancer Screening : A study evaluated several chromene derivatives for their anticancer properties against MCF-7 cells. Compounds with similar structural features demonstrated IC50 values in the micromolar range, indicating potent cytotoxic effects .
- Anti-inflammatory Testing : Another study focused on the anti-inflammatory effects of chromene-based compounds. The results showed that certain derivatives significantly reduced pro-inflammatory cytokine levels in vitro, supporting their potential use in inflammatory diseases .
Propriétés
IUPAC Name |
ethyl 4-[(8-ethoxy-2-oxochromene-3-carbonyl)amino]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O7/c1-3-34-19-7-5-6-14-12-17(24(32)36-22(14)19)23(31)27-18-13-20(30)29(16-10-8-15(26)9-11-16)28-21(18)25(33)35-4-2/h5-13H,3-4H2,1-2H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPHBHKLXISTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC(=O)N(N=C3C(=O)OCC)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














